molecular formula C4H8F2S B2806712 4,4-Difluorobutane-1-thiol CAS No. 1997043-92-1

4,4-Difluorobutane-1-thiol

Cat. No.: B2806712
CAS No.: 1997043-92-1
M. Wt: 126.16
InChI Key: VNBQCHMIBZXSBY-UHFFFAOYSA-N
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Description

4,4-Difluorobutane-1-thiol (CAS: Not provided in evidence) is a fluorinated organosulfur compound with the molecular formula C₄H₇F₂S. Its structure comprises a butane backbone with two fluorine atoms substituted at the fourth carbon and a thiol (-SH) group at the first carbon.

Properties

IUPAC Name

4,4-difluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2S/c5-4(6)2-1-3-7/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQCHMIBZXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluorobutane-1-thiol can be synthesized through several methods:

    Fluorination of Butane Derivatives: One common method involves the fluorination of butane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution of halogenated butane derivatives with thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The choice of reagents and conditions depends on factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.

    Reduction: Thiols can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

    Hydrocarbons: Formed through reduction.

Scientific Research Applications

4,4-Difluorobutane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluorobutane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, by modifying their thiol groups. The fluorine atoms in the compound can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Fluoro-1-butanol (CAS 372-93-0)

  • Molecular formula : C₄H₉FO (vs. C₄H₇F₂S for 4,4-Difluorobutane-1-thiol).
  • Functional group : Contains a hydroxyl (-OH) group instead of a thiol (-SH).
  • Fluorination: Monofluorination at the fourth carbon, whereas this compound has two fluorine atoms at the same position.
  • Properties: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), making this compound more reactive in deprotonation reactions. The dual fluorination in this compound likely increases electron-withdrawing effects, further polarizing the C-S bond compared to 4-Fluoro-1-butanol.

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

  • Molecular formula : C₁₀H₅F₅O₂ (vs. C₄H₇F₂S).
  • Functional groups : Contains a diketone (1,3-dione) and a difluorophenyl group, differing significantly from the thiol and alkyl fluoride in this compound.
  • Fluorination : Three fluorine atoms on the fourth carbon and two on the aromatic ring, contrasting with the aliphatic difluorination in the target compound.
  • Reactivity: The diketone moiety enables chelation and keto-enol tautomerism, whereas the thiol group in this compound favors nucleophilic reactions or disulfide formation.

Physical and Chemical Properties (Theoretical Comparison)

Property This compound (Estimated) 4-Fluoro-1-butanol 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione
Molecular Weight (g/mol) 140.16 94.11 264.14
Boiling Point (°C) ~130–140 (est.) 135–137 Not reported
Solubility in Water Low (due to thiol and fluorination) Miscible (polar -OH group) Insoluble (nonpolar aromatic/fluorinated groups)
Acidity (pKa) ~10 (thiol) ~16–19 (alcohol) N/A (diketone pKa ~9–11 for enol)

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